Ethyl 3-(ethylamino)benzoate

Description

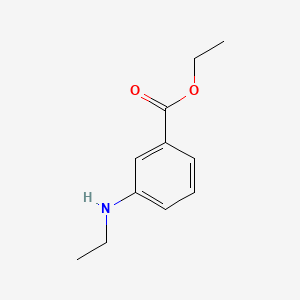

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(ethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12-10-7-5-6-9(8-10)11(13)14-4-2/h5-8,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWJNMEDRWSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC(=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 3-(ethylamino)benzoate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(ethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester containing a secondary amine functional group. As a versatile small molecule scaffold, its physical properties are fundamental to its application in chemical synthesis, drug discovery, and materials science.[1] Understanding these characteristics is paramount for predicting its behavior in various chemical environments, designing robust experimental protocols, and ensuring safe handling. This guide provides a comprehensive analysis of the core physical properties of this compound, blending computed data with established analytical methodologies. The narrative is structured to provide not just data, but the scientific reasoning behind its interpretation and experimental determination.

Section 1: Chemical Identity and Core Computed Properties

The foundational step in characterizing any chemical compound is to establish its unambiguous identity and theoretical properties. These computed values, derived from its molecular structure, serve as a valuable baseline for experimental verification. The identity and key computed descriptors for this compound are summarized below.[2]

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1][2] |

| Molecular Weight | 193.24 g/mol | PubChem[1][2] |

| Exact Mass | 193.110278721 Da | PubChem[2] |

| Canonical SMILES | CCNC1=CC=CC(=C1)C(=O)OCC | PubChem[2] |

| InChIKey | ILUWJNMEDRWSHF-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | 2.9 | PubChem[2] |

-

Expert Insight: The XLogP3 value of 2.9 suggests that this compound has moderate lipophilicity.[2] This is a critical parameter in drug development, influencing properties like membrane permeability and oral bioavailability. It indicates a higher affinity for nonpolar environments over aqueous ones, which will be reflected in its solubility profile.

Section 2: Experimental and Predicted Physical Properties

While computed data provides a theoretical framework, experimentally determined values are essential for real-world applications. Direct experimental data for this specific compound is sparse in publicly available literature; therefore, some properties are predicted based on analogous structures like Ethyl 3-aminobenzoate and Ethyl benzoate.

| Property | Value | Notes |

| Appearance | Light yellow liquid (Predicted) | Based on similar aromatic esters like ethyl benzoate.[3] |

| Melting Point | Not Available | As a substituted benzoate, it may have a low melting point or exist as a liquid at room temperature, similar to ethyl benzoate (-35 °C).[4] |

| Boiling Point | > 200 °C (Predicted) | Predicted to be higher than ethyl benzoate (213 °C) due to increased molecular weight and potential for hydrogen bonding from the N-H group.[4] |

| Density | ~1.1 g/mL (Predicted) | Based on analogous compounds like ethyl 3-aminobenzoate (1.107 g/mL at 25 °C). |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform). | The ester and aromatic structure suggest poor water solubility, a common trait for compounds like ethyl benzoate.[5][6] The presence of polar functional groups and the nonpolar backbone indicates miscibility with a range of organic solvents. |

| Refractive Index | ~1.56 (Predicted) | Based on the value for ethyl 3-aminobenzoate (n20/D 1.560). |

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The following sections detail the anticipated spectroscopic data for this compound, which is crucial for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals corresponding to each unique proton environment.

-

Ethyl Ester Group: A triplet integrating to 3 protons (CH₃) around δ 1.2-1.4 ppm and a quartet integrating to 2 protons (CH₂) around δ 4.2-4.4 ppm. The splitting arises from coupling between the adjacent methyl and methylene protons.

-

N-Ethyl Group: A triplet integrating to 3 protons (CH₃) around δ 1.2-1.3 ppm and a quartet integrating to 2 protons (CH₂) around δ 3.1-3.3 ppm, coupled to the N-H proton.

-

Aromatic Protons: The four protons on the benzene ring will appear in the δ 6.5-7.5 ppm region. Their specific shifts and splitting patterns depend on the combined electronic effects of the amino and ester groups, likely resulting in complex multiplets.

-

Amine Proton (N-H): A broad singlet around δ 3.5-4.5 ppm. Its chemical shift can be variable and concentration-dependent, and it may show coupling to the adjacent CH₂ protons.

-

-

¹³C NMR (Carbon NMR): The spectrum would display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the δ 165-170 ppm region.

-

Aromatic Carbons: Six signals in the δ 110-150 ppm range. The carbon attached to the nitrogen (C-N) would be upfield relative to the carbon attached to the ester group (C-C=O).

-

Ethyl Ester Carbons: Signals around δ 60-62 ppm (O-CH₂) and δ 13-15 ppm (CH₃).

-

N-Ethyl Carbons: Signals around δ 35-45 ppm (N-CH₂) and δ 14-16 ppm (CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

N-H Stretch: A moderate, sharp absorption band is expected in the range of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretches: Aromatic C-H stretches will appear as a group of bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl groups) will be found just below 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1715-1730 cm⁻¹.[7] This is one of the most prominent peaks in the spectrum.

-

C=C Stretches (Aromatic): Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): Two distinct bands are expected in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretches.[7]

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z ratio corresponding to the exact mass of the molecule, 193.11.[2]

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) from the ester, leading to a fragment at m/z 148, or the loss of an ethyl group (-•CH₂CH₃) from the amine.

Section 4: Experimental Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges on the robustness of the experimental protocols used for its determination. The following workflows represent self-validating systems for characterizing a novel or sparsely documented compound like this compound.

Workflow for Comprehensive Physical Property Characterization

Caption: Workflow for physical property characterization.

Protocol 1: Melting Point Determination (Capillary Method)

-

Rationale: This method is chosen for its accuracy and requirement for a small sample size.

-

Procedure:

-

Ensure the sample is completely dry and finely powdered. If the sample is a liquid at room temperature, this test is not applicable, and the freezing point may be determined instead.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. This range validates the purity; a sharp melting point (range < 2 °C) indicates high purity.

-

Protocol 2: Solubility Assessment

-

Rationale: To establish a qualitative solubility profile, which is critical for selecting appropriate solvents for reactions, purification, and formulation.

-

Procedure:

-

Add approximately 10 mg of this compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate each mixture vigorously for 1 minute.

-

Observe and record whether the compound dissolves completely, is partially soluble, or is insoluble.

-

For validation, a compound is typically considered "soluble" if more than 30 mg dissolves per 1 mL of solvent.

-

Protocol 3: Acquisition of Spectroscopic Data

-

Rationale: To obtain an unambiguous structural fingerprint of the molecule.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Transfer the solution to an NMR tube.

-

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz). The instrument's lock on the deuterium signal of the solvent validates the field stability during acquisition.

-

-

FTIR Spectroscopy:

-

If the sample is a liquid, place a single drop between two KBr or NaCl plates (salt plates) to form a thin film.

-

If solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Place the sample in the FTIR spectrometer.

-

Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample holder or pure KBr pellet must be run first to be subtracted from the sample spectrum, ensuring that observed peaks are solely from the compound.

-

Section 5: Safety and Handling

-

Handling: Use in a well-ventilated area or fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9] Avoid contact with skin and eyes and prevent inhalation of vapors.[8][9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][8] Keep the container tightly sealed.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes.[8][9] If inhaled, move to fresh air.[8] Seek medical attention if irritation persists.

Conclusion

The physical properties of this compound define its chemical identity and dictate its behavior in research and development settings. With a molecular weight of 193.24 g/mol , it is predicted to be a high-boiling liquid with moderate lipophilicity and poor water solubility.[2] Its structure can be unambiguously confirmed through a combination of NMR, IR, and mass spectrometry, which reveal the characteristic signals of its ethyl ester, secondary N-ethyl amine, and substituted aromatic ring systems. The robust experimental protocols detailed herein provide a clear pathway for the empirical validation of these essential properties, ensuring data integrity and safe laboratory practice for professionals in the field.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43087840, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2305224, Ethyl 3-amino-4-(ethylamino)benzoate. Retrieved from [Link].

-

The Royal Society of Chemistry (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link].

-

The Royal Society of Chemistry (n.d.). Supporting Information for "A mild and efficient protocol for the synthesis of esters from alcohols". Retrieved from [Link].

-

NIST (n.d.). Benzoic acid, 3-amino-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link].

-

Internet Archive (n.d.). Handbook of Mathematical Tables and Formulas. Retrieved from [Link].

-

T3DB (n.d.). Ethyl benzoate (T3D4935). Retrieved from [Link].

-

ResearchGate (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in CCl4 solution. Retrieved from [Link].

-

UCLA Chemistry (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link].

-

SEC.gov (2003). FORM 8-K. Retrieved from [Link].

-

Chemistry LibreTexts (2020). IR Spectra of Selected Compounds. Retrieved from [Link].

-

ChemSynthesis (2025). ethyl 3-phenylpropanoate. Retrieved from [Link].

-

Internet Archive (n.d.). The Bibliographer's Manual of English Literature. Volume 1 - 4. Retrieved from [Link].

-

Stenutz (n.d.). ethyl benzoate. Retrieved from [Link].

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C11H15NO2 | CID 43087840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. ethyl benzoate [stenutz.eu]

- 5. Ethyl benzoate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Ethyl 3-aminobenzoate - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.fr [fishersci.fr]

An In-Depth Technical Guide to Ethyl 3-(ethylamino)benzoate: Synthesis, Characterization, and Potential Applications

Executive Summary

Ethyl 3-(ethylamino)benzoate (CAS No. 102362-81-2) is an aromatic amine and ester derivative with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a secondary amine, an ethyl ester, and a meta-substituted benzene ring, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, plausible synthetic methodologies based on established chemical principles, predicted analytical characterization, and potential applications in research and development. While direct, peer-reviewed literature on this specific molecule is sparse, this document leverages data from closely related analogs to provide scientifically sound, hypothetical protocols and characterization data to empower researchers in their work.

Core Chemical Identity

This compound is an organic compound with a defined structure and properties. Its fundamental identifiers are crucial for sourcing, safety, and regulatory compliance.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [PubChem CID 43087840] |

| CAS Number | 102362-81-2 | [PubChem CID 43087840] |

| Molecular Formula | C₁₁H₁₅NO₂ | [PubChem CID 43087840] |

| Molecular Weight | 193.24 g/mol | [PubChem CID 43087840] |

| Canonical SMILES | CCNC1=CC=CC(=C1)C(=O)OCC | [PubChem CID 43087840] |

| InChI Key | ILUWJNMEDRWSHF-UHFFFAOYSA-N | [PubChem CID 43087840] |

Chemical Structure Diagram

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of ethyl 3-aminobenzoate (1.0 eq) in a suitable solvent like methanol or dichloromethane (approx. 0.2 M), add acetaldehyde (1.1 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture. Stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Method B: Direct N-Alkylation of Ethyl 3-aminobenzoate

Principle: This method involves the direct reaction of the nucleophilic primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base. The base (e.g., potassium carbonate or triethylamine) is crucial to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A significant challenge is controlling over-alkylation to the tertiary amine. Using a slight excess of the starting amine relative to the alkylating agent can help mitigate this. The Finkelstein reaction principle can be applied by adding a catalytic amount of sodium or potassium iodide to convert a less reactive alkylating agent (like ethyl bromide) into the more reactive ethyl iodide in situ. [1] Experimental Protocol (Hypothetical):

-

Reaction Setup: Combine ethyl 3-aminobenzoate (1.0 eq), a base such as powdered potassium carbonate (K₂CO₃) (2.0 eq), and a catalytic amount of potassium iodide (KI) (0.1 eq) in a polar aprotic solvent like acetonitrile or DMF.

-

Addition of Alkylating Agent: Add ethyl iodide (1.05 eq) dropwise to the stirred suspension.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir overnight under a nitrogen atmosphere.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and rinse the filter cake with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Method C: Fischer-Speier Esterification of 3-(ethylamino)benzoic acid

Principle: This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of the alcohol (ethanol, which also acts as the solvent) is typically used. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. [2] Experimental Protocol (Hypothetical):

-

Reaction Setup: Suspend 3-(ethylamino)benzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 volumes).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with stirring.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours (4-24h). The reaction can be monitored by TLC by observing the disappearance of the starting carboxylic acid.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralization and Extraction: Dilute the residue with water and carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Analytical Characterization (Predicted)

No published spectra for this compound are readily available. However, based on the known spectral data of its structural analogs (e.g., ethyl 3-aminobenzoate, N-ethylaniline), a reliable prediction of its key analytical signals can be made. This is an essential tool for researchers to confirm the identity and purity of the synthesized compound.

| Analysis Type | Predicted Signal / Value | Rationale / Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.6 (m, 2H) | Aromatic protons ortho to the ester group. |

| δ 7.1-7.3 (t, 1H) | Aromatic proton para to the ester group. | |

| δ 6.6-6.8 (m, 1H) | Aromatic proton ortho to the amino group. | |

| δ 4.3-4.4 (q, 2H) | -O-CH₂ -CH₃ (Ester) | |

| δ 3.7-3.9 (br s, 1H) | -NH - | |

| δ 3.1-3.3 (q, 2H) | -NH-CH₂ -CH₃ | |

| δ 1.3-1.4 (t, 3H) | -O-CH₂-CH₃ (Ester) | |

| δ 1.2-1.3 (t, 3H) | -NH-CH₂-CH₃ | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~166 | C =O (Ester carbonyl) |

| δ ~148 | Aromatic C -NH | |

| δ ~131 | Aromatic C -COOEt | |

| δ ~129 | Aromatic C -H | |

| δ ~117 | Aromatic C -H | |

| δ ~116 | Aromatic C -H | |

| δ ~113 | Aromatic C -H | |

| δ ~61 | -O-CH₂ -CH₃ | |

| δ ~38 | -NH-CH₂ -CH₃ | |

| δ ~15 | -NH-CH₂-CH₃ | |

| δ ~14 | -O-CH₂-CH₃ | |

| IR Spectroscopy | ~3400 cm⁻¹ | N-H stretch (secondary amine) |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| ~2980 cm⁻¹ | Aliphatic C-H stretch | |

| ~1715 cm⁻¹ | C=O stretch (ester) | |

| ~1600, 1580 cm⁻¹ | Aromatic C=C stretch | |

| ~1250 cm⁻¹ | C-O stretch (ester) | |

| Mass Spectrometry | [M+H]⁺ = 194.11 | Calculated for C₁₁H₁₆NO₂⁺ |

| M⁺˙ = 193.11 | Calculated for C₁₁H₁₅NO₂ |

Applications in Research and Drug Development

As a "versatile small molecule scaffold," this compound serves as a valuable starting point for the synthesis of a wide range of target molecules. [3]Its utility stems from the presence of three distinct functional handles:

-

The Secondary Amine: Can be further alkylated, acylated, or used in coupling reactions to build more complex structures.

-

The Ethyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a handle for coupling reactions. It can also be reduced to a primary alcohol.

-

The Aromatic Ring: Can undergo electrophilic aromatic substitution reactions, although the positions will be directed by the two existing activating groups.

Based on the applications of analogous aminobenzoates, potential research areas include:

-

Synthesis of Novel Heterocycles: The amine and ester functionalities can be used in condensation reactions to form various heterocyclic ring systems, which are prevalent in pharmacologically active compounds.

-

Development of Bioactive Molecules: Substituted aminobenzoates are core structures in many local anesthetics (e.g., benzocaine, a primary amine analog) and have been investigated as intermediates for anti-inflammatory agents and other therapeutics.

-

Linker Chemistry: After hydrolysis to the carboxylic acid, the molecule can be used as a linker in the development of PROTACs (PROteolysis TArgeting Chimeras) or other bifunctional molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed. Based on data for structurally similar compounds like ethyl 3-aminobenzoate, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

A comprehensive list of sources that informed the principles and analogous data presented in this guide.

-

Reductive Amination. (2023). YouTube. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Amine synthesis by reductive amination. Organic Chemistry Portal. Retrieved from [Link]

-

Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (2022). ResearchGate. Retrieved from [Link]

-

Potassium iodide catalysis in the alkylation of protected hydrazines. (2017). Estonian Academy Publishers. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 3-(ethylamino)benzoate: A Versatile Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-(ethylamino)benzoate, a versatile chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, analytical characterization, and strategic applications as a molecular building block for creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Core Molecular Profile

This compound is an aromatic compound featuring a secondary amine and an ethyl ester attached to a benzene ring at the meta position. This strategic arrangement of functional groups provides a rich platform for chemical modification, making it a valuable starting point for library synthesis and lead optimization.

The molecular formula for this compound is C₁₁H₁₅NO₂.[1][2] It has a molecular weight of 193.24 g/mol .[1][2]

Key Structural and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 102362-81-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Description | Versatile small molecule scaffold | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the N-alkylation of its primary amine precursor, Ethyl 3-aminobenzoate. Several synthetic strategies can be employed, with reductive amination being a common and efficient method.

Workflow: Synthesis via Reductive Amination

The following diagram illustrates a representative workflow for the synthesis of this compound.

Caption: Reductive amination workflow for this compound synthesis.

Experimental Protocol: Reductive Amination

This protocol describes a robust method for synthesizing this compound. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is mild enough to not reduce the ester functionality while being highly effective for the reduction of the intermediate imine formed in situ. This selectivity is paramount for ensuring a high yield of the desired product.

Materials:

-

Ethyl 3-aminobenzoate

-

Acetaldehyde

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

-

Reaction Setup: To a solution of Ethyl 3-aminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the corresponding imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise. The reaction is mildly exothermic. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, slowly quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to yield this compound as a pure product.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the structure. Based on data from the closely related analog, Ethyl 3-propylaminobenzoate, the spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group.[3] Similarly, the N-ethyl group will present as a triplet and a quartet. The aromatic protons will appear as a set of multiplets in the aromatic region of the spectrum.[3]

-

¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester (around 167 ppm), aromatic carbons, the methylene carbon of the ester (around 61 ppm), and the aliphatic carbons of the N-ethyl and O-ethyl groups.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion (M+) peak corresponding to the molecular weight of 193.24. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, and cleavage at the benzylic position. For the related compound Ethyl 3-aminobenzoate, major fragments are observed, which can be used as a reference for predicting the fragmentation of the target molecule.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups. Expected characteristic absorption bands include:

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹, characteristic of a conjugated ester.

-

C-O Stretch: Strong bands in the region of 1100-1300 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a quintessential "building block" in medicinal chemistry.[2][6] Its utility stems from the presence of two orthogonal reactive sites: the nucleophilic secondary amine and the electrophilic ester. This dual functionality allows for a diversity-oriented synthesis approach.

Strategic Value as a Scaffold

-

Scaffold Elaboration via N-Alkylation/Acylation: The secondary amine (N-H) is a key reaction handle. It can be readily acylated, sulfonylated, or used in further alkylation reactions to build molecular complexity. This is a foundational strategy for exploring the structure-activity relationship (SAR) of a compound series.

-

Amide Library Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines to generate a large set of amide analogs. Alternatively, the ester can be directly converted to amides via aminolysis.

-

Bioisosteric Replacement: The benzoate core serves as a versatile scaffold that can be modified. For instance, the ester functionality can be converted into other bioisosteric groups like oxadiazoles or tetrazoles to modulate pharmacokinetic properties.

The strategic importance of such building blocks is to move beyond flat, two-dimensional aromatic compounds and introduce three-dimensional complexity, which is often crucial for enhancing binding affinity and specificity to biological targets.[7][8]

Workflow: Library Synthesis from this compound

Caption: Divergent synthesis pathways from this compound.

This divergent approach enables the rapid generation of hundreds or thousands of related compounds, which is a cornerstone of modern high-throughput screening and lead discovery in the pharmaceutical industry. The structural modifications enabled by this scaffold are critical for optimizing properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion).

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined structure, accessible synthesis, and dual-functional nature provide medicinal chemists with a reliable and versatile platform for the efficient construction of novel molecular entities. Understanding its chemical properties and synthetic potential allows research teams to accelerate their programs and more effectively explore the chemical space necessary to identify the next generation of therapeutic agents.

References

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

CSD Solution #13. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][9][10]diazepin-2-ylamino)benzoate. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... (2025, March 24). Filo. Retrieved January 15, 2026, from [Link]

-

Benzoic acid, 3-amino-, ethyl ester. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?. (2020, July 19). Quora. Retrieved January 15, 2026, from [Link]

-

Novel method can efficiently create several “building blocks” of pharmaceutical drugs. (2020, August 17). Waseda University. Retrieved January 15, 2026, from [Link]

-

Synthesis of ethyl benzoate. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

- Preparation method of ethyl benzoate. (n.d.). Google Patents.

-

Microscale preparation of ethyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The structural modification of natural products for novel drug discovery. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in.... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

- A kind of preparation method of ethyl benzoate. (n.d.). Google Patents.

-

Esterification: Preparation of Ethyl benzoate. (2020, October 2). YouTube. Retrieved January 15, 2026, from [Link]

-

Ethyl benzoate. (2015, February 26). mzCloud. Retrieved January 15, 2026, from [Link]

-

ethyl benzoate. (2008, October 21). MassBank. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. (2019, February 11). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | C11H15NO2 | CID 43087840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 5. Benzoic acid, 3-amino-, ethyl ester [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. waseda.jp [waseda.jp]

- 8. The structural modification of natural products for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Ethyl 3-(ethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(ethylamino)benzoate (CAS No. 102362-81-2), a versatile amine-functionalized benzoate ester with significant potential as a scaffold and building block in medicinal chemistry and organic synthesis. This document delves into the core chemical and physical properties of the compound, outlines plausible and robust synthetic routes, explores its established and potential applications in drug discovery, and provides essential safety and handling protocols. The information is curated to empower researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Strategic Value of Substituted Benzoates in Medicinal Chemistry

Substituted aromatic esters are privileged structures in drug discovery, serving as key intermediates in the synthesis of a wide array of biologically active molecules. Their inherent stability, coupled with the reactivity of their functional groups, makes them ideal starting points for the construction of complex molecular architectures. This compound, with its secondary amine and ethyl ester functionalities at the meta position, presents a unique combination of reactive sites, offering a strategic advantage in the design and synthesis of novel therapeutic agents. The secondary amine allows for further functionalization, while the ester group can be readily hydrolyzed or modified, providing multiple avenues for molecular elaboration. This guide aims to be an essential resource for scientists looking to leverage the synthetic potential of this valuable compound.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in research and development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 102362-81-2 |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzoic acid, 3-(ethylamino)-, ethyl ester |

| Appearance | Expected to be a liquid or low-melting solid |

| XLogP3 | 2.9 |

Synthesis of this compound: Plausible Synthetic Strategies

While a specific, detailed experimental procedure for the synthesis of this compound is not explicitly detailed in the provided search results, two highly plausible and chemically sound strategies can be employed: N-alkylation of Ethyl 3-aminobenzoate and reductive amination .

Strategy 1: N-Alkylation of Ethyl 3-aminobenzoate

This approach utilizes the readily available starting material, Ethyl 3-aminobenzoate (CAS No. 582-33-2)[2][3]. The primary amine of this precursor can be selectively ethylated to form the desired secondary amine.

Workflow Diagram: N-Alkylation of Ethyl 3-aminobenzoate

Sources

A Comprehensive Technical Guide to Ethyl 3-(ethylamino)benzoate: A Strategic Pharmaceutical Intermediate

Abstract This technical guide provides an in-depth analysis of Ethyl 3-(ethylamino)benzoate, a key intermediate in pharmaceutical synthesis. The document delineates its physicochemical properties, outlines a robust synthetic pathway via reductive amination, and explores its strategic application in the construction of complex heterocyclic scaffolds, exemplified by its relevance to active pharmaceutical ingredients (APIs). Furthermore, it details the analytical methodologies required for its characterization and quality control, alongside essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Substituted Benzoate Scaffolds

In the landscape of modern medicinal chemistry, the rational design of drug molecules often relies on the use of versatile and strategically functionalized building blocks. This compound (C₁₁H₁₅NO₂) is one such pivotal intermediate. As a disubstituted benzene derivative, it possesses two key functional groups—a secondary amine and an ethyl ester—at the meta position. This specific arrangement provides orthogonal reactivity, allowing for sequential and controlled modifications.

The secondary amine serves as a potent nucleophile and a site for building complex nitrogen-containing heterocycles, while the ethyl ester group can be readily hydrolyzed, amidated, or serve as a directing group. This dual functionality makes this compound a valuable precursor for a range of pharmaceutical compounds where a benzimidazole or similar fused heterocyclic core is required. This guide will explore the synthesis, application, and characterization of this compound from the perspective of a senior application scientist, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 102362-81-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Canonical SMILES | CCNC1=CC=CC(=C1)C(=O)OCC | [1] |

| InChI Key | ILUWJNMEDRWSHF-UHFFFAOYSA-N | [1] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Mechanistic Rationale

A common and efficient method for the synthesis of secondary amines like this compound is the reductive amination of a primary amine. This approach offers high selectivity and yield, utilizing readily available starting materials.

Proposed Synthetic Pathway: Reductive Amination

The synthesis involves the reaction of Ethyl 3-aminobenzoate with acetaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation.

Causality of Reagent Selection:

-

Ethyl 3-aminobenzoate: The primary amine precursor, readily available from commercial suppliers.[2]

-

Acetaldehyde: The source of the ethyl group for the N-alkylation.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This reagent is a mild and selective reducing agent, particularly effective for reductive aminations. Unlike stronger hydrides like sodium borohydride (NaBH₄), it is less likely to reduce the ester functionality on the benzene ring and is stable enough to be used in a one-pot procedure without the need to isolate the imine intermediate. Its steric bulk and reduced reactivity also minimize over-alkylation to the tertiary amine.

Sources

An In-depth Technical Guide on the Safety and Handling of Ethyl 3-(ethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Gaps with Scientific Prudence

In the landscape of chemical research and drug development, professionals often encounter novel or lesser-studied compounds. Ethyl 3-(ethylamino)benzoate (CAS No. 102362-81-2) is one such molecule—a versatile scaffold with potential applications, yet one for which specific, comprehensive safety and handling data is not robustly available in public literature. This guide is therefore constructed upon a foundation of scientific prudence, extrapolating from the known properties of closely related structural analogs, such as Ethyl 3-aminobenzoate and other substituted benzoates. The protocols and recommendations herein are designed to be self-validating systems, emphasizing a conservative approach to safety in the absence of complete data. Researchers must treat this compound as potentially hazardous and handle it with the utmost care, adhering to the principles of chemical safety and risk mitigation outlined below.

Section 1: Chemical and Physical Identity

This compound is an aromatic ester. Understanding its fundamental properties is the first step in safe handling. While specific data for this compound is limited, we can infer certain characteristics from its structure and from data on related compounds.

| Property | Value/Information | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 102362-81-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | Likely a semi-solid or liquid at room temperature, similar to analogs.[3] | N/A |

| Solubility | Expected to have low water solubility. | [4] |

Section 2: Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a cautious approach is mandated. The hazard profile is inferred from related aminobenzoate and ethylamino compounds. The primary anticipated hazards are skin, eye, and respiratory irritation.

GHS Hazard Statements (Inferred):

Precautionary Statements (Inferred):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Section 3: Safe Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

-

Eye Protection: Chemical safety goggles conforming to EN 166 or equivalent are mandatory.[7] A face shield should be used if there is a risk of splashing.

-

Hand Protection: Wear impervious gloves, such as nitrile rubber. Breakthrough time of the glove material should be considered for prolonged handling.

-

Skin and Body Protection: A lab coat or long-sleeved clothing is required.[7] For larger quantities or in case of potential for significant exposure, chemical-resistant overalls should be considered.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[7][8]

Engineering Controls

The primary engineering control is to handle the compound within a certified chemical fume hood to minimize inhalation exposure.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage

Store in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[3] The container should be kept tightly closed.[3]

Section 4: Emergency Procedures

A pre-planned emergency response is critical.

First Aid Measures

-

In case of skin contact: Immediately wash off with soap and plenty of water.[3] If skin irritation persists, seek medical attention.[7]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

If inhaled: Move the person into fresh air.[3] If not breathing, give artificial respiration.[3]

-

If swallowed: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[3] Rinse mouth with water and consult a physician.[3]

Spill Response

The following diagram outlines the logical workflow for responding to a spill.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Alert: Immediately evacuate the area and inform nearby personnel.

-

Assess: Determine the extent of the spill and the associated risks.

-

Personal Protection: Don the appropriate PPE as described in Section 3.1.[3]

-

Containment: For liquid spills, contain the material with an inert absorbent, such as vermiculite or sand.[10] For solid spills, carefully sweep up the material to avoid creating dust.[3]

-

Cleanup: Collect the absorbed or swept material and place it into a suitable, labeled, and closed container for disposal.[3][7]

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations.

Section 5: Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains.[3] Uncleaned containers should be treated as the product itself.

Section 6: Conclusion

The safe handling of this compound requires a proactive and informed approach, especially given the limited specific data available. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this and other lesser-known chemical compounds. The foundation of laboratory safety is built upon a respect for the unknown and a commitment to rigorous, validated protocols.

References

- ChemicalBook. (2025). Ethyl 3-aminobenzoate - Safety Data Sheet.

- CymitQuimica. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-4-(ethylamino)benzoate. PubChem Compound Database. Retrieved from [Link].

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl 3-amino-4-(methylamino)benzoate.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzoate 97%.

- BLD Pharm. (n.d.). 1369265-53-1|Ethyl 3-(phenylamino)benzoate.

- AK Scientific, Inc. (n.d.). Ethyl 2-(ethylamino)benzoate.

- Apollo Scientific. (2023). Ethyl benzoate.

- Alfa Aesar. (2011). Material Safety Data Sheet.

- ECHEMI. (n.d.). Ethyl 3-amino-4-(diallylamino)benzoate SDS, 1219967-29-9 Safety Data Sheets.

- Harper College. (2010). Ethyl benzoate.pdf.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sciencelab.com. (n.d.). material safety data sheet - ethyl benzoate 99%.

Sources

- 1. This compound | C11H15NO2 | CID 43087840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Ethyl 3-aminobenzoate - Safety Data Sheet [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. Ethyl 3-amino-4-(ethylamino)benzoate | C11H16N2O2 | CID 2305224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility Profile of Ethyl 3-(ethylamino)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 3-(ethylamino)benzoate, a crucial parameter for its application in pharmaceutical synthesis, formulation, and other chemical processes. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for understanding and predicting its solubility. We delve into the physicochemical properties of the compound, apply fundamental principles of solubility, and leverage data from structural analogues to build a predictive profile. Furthermore, this document outlines a detailed experimental protocol for the accurate determination of its solubility and introduces advanced computational models for in-silico prediction. This guide is designed to be a practical and authoritative resource for scientists and researchers, enabling them to make informed decisions in experimental design and process development.

Introduction: The Significance of a Solubility Profile

This compound (C11H15NO2, Molar Mass: 193.24 g/mol ) is an organic compound of interest in various fields, including its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The solubility of a compound in different organic solvents is a critical physical property that dictates its utility in numerous applications, from reaction chemistry and purification to formulation and drug delivery. A well-characterized solubility profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, extraction, and crystallization.

-

Pharmaceutical Formulation: Developing stable and bioavailable drug products.

-

Analytical Chemistry: Preparing solutions for analysis and quality control.

This guide provides a multi-faceted approach to understanding the solubility of this compound, combining theoretical principles, predictive analysis based on structural analogues, and practical experimental methodologies.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The molecular structure of this compound provides key insights into its expected solubility behavior.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H15NO2 | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 102362-81-2 | [1] |

Analysis of Functional Groups and Molecular Structure

This compound possesses three key structural features that influence its solubility:

-

Aromatic Benzene Ring: This large, non-polar moiety contributes to the molecule's hydrophobicity and favors solubility in non-polar or moderately polar aromatic solvents through π-π stacking interactions.[3]

-

Ethyl Ester Group (-COOEt): This group has a polar carbonyl component (C=O) and a non-polar ethyl group. The carbonyl oxygen can act as a hydrogen bond acceptor. This group contributes to solubility in moderately polar solvents.

-

Secondary Amine Group (-NH-): The ethylamino group is a key contributor to the molecule's polarity. The nitrogen atom has a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton can act as a hydrogen bond donor. This functional group enhances solubility in polar, protic solvents like alcohols.[4][5]

The overall polarity of the molecule is a balance between the non-polar aromatic ring and the polar amino and ester groups.

Predictive Solubility Profile: Insights from a Structural Analogue

Table 1: Experimental Solubility of Ethyl p-aminobenzoate in Various Alcohols [7]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |

| Methanol | 298.15 | 231.5 |

| 313.15 | 345.2 | |

| Ethanol | 298.15 | 181.7 |

| 313.15 | 280.9 | |

| n-Propanol | 298.15 | 148.6 |

| 313.15 | 235.3 | |

| n-Butanol | 298.15 | 120.9 |

| 313.15 | 197.8 |

Analysis and Prediction for this compound:

-

Effect of the Ethyl Group on the Amine: The presence of an ethyl group on the amine (ethylamino vs. amino) in our target molecule increases the non-polar surface area. This will likely lead to a slight decrease in solubility in highly polar solvents (like water) and a potential increase in solubility in less polar organic solvents compared to Ethyl p-aminobenzoate.[4]

-

Effect of Substituent Position (Meta vs. Para): The meta-position of the ethylamino group in our compound, as opposed to the para-position in the analogue, can influence crystal packing and intermolecular interactions. This may lead to different melting points and lattice energies, which in turn affect solubility. However, the overall trend of solubility in different solvents is expected to be similar.

Predicted Solubility Trend for this compound:

-

High Solubility: Expected in polar protic solvents like short-chain alcohols (methanol, ethanol) and moderately polar aprotic solvents (e.g., acetone, ethyl acetate) due to the ability to engage in hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Expected in less polar solvents like toluene or diethyl ether, where the aromatic ring and alkyl groups can interact favorably.

-

Low Solubility: Expected in highly non-polar solvents like hexane and cyclohexane, as the polar functional groups will not be effectively solvated. It is also expected to have low solubility in water due to the significant non-polar character of the molecule.[8]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.[9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Use a syringe filter to remove any suspended solid particles.

-

Quantification:

-

Gravimetric Method: Transfer the filtered aliquot to a pre-weighed vial, evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven, and weigh the remaining solid residue.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, dilute the filtered aliquot with a known volume of solvent and measure its absorbance at a predetermined wavelength. Calculate the concentration using a previously established calibration curve.

-

-

Calculation: From the mass or concentration of the solute and the volume of the solvent, calculate the solubility in desired units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

Caption: Generalized workflow for computational solubility prediction.

Conclusion

While direct experimental solubility data for this compound in organic solvents is currently sparse, a robust understanding of its solubility profile can be achieved through a combination of theoretical analysis, predictive modeling based on structural analogues, and systematic experimental verification. This guide provides the foundational knowledge and practical methodologies for researchers to confidently assess the solubility of this compound. By applying the principles and protocols outlined herein, scientists can effectively select solvents for synthesis, purification, and formulation, thereby accelerating research and development processes.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Available at: [Link]

-

RSC Publishing. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Available at: [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. Available at: [Link]

-

Quora. (2018). Are amines soluble in organic solvents? Available at: [Link]

- Unknown Source. (n.d.).

-

Delgado, D. R., et al. (2025). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-amino-4-(ethylamino)benzoate. Available at: [Link]

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

BYJU'S. (n.d.). Physical Properties of Amines. Available at: [Link]

- University of Toronto. (2023). Solubility of Organic Compounds.

-

PubChem. (n.d.). This compound. Available at: [Link]

- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

- ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.

- Unknown Source. (2020). Amines and Heterocycles.

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

- Google Patents. (n.d.). Process of making the n-propyl ester of p-aminobenzoic acid.

-

Dovepress. (2019). Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity. Available at: [Link]

-

ResearchGate. (2025). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Available at: [Link]

-

RSC Publishing. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. Available at: [Link]

-

ACS Publications. (2023). Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools. Available at: [Link]

- Google Patents. (n.d.). Para-amino benzoic acid esters.

-

ResearchGate. (2025). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Available at: [Link]

-

MDPI. (n.d.). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Available at: [Link]

Sources

- 1. This compound | C11H15NO2 | CID 43087840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 102362-81-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 3-(ethylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for Ethyl 3-(ethylamino)benzoate. By understanding the inherent molecular liabilities of this compound, researchers can ensure its integrity throughout its lifecycle, from laboratory synthesis to pharmaceutical formulation.

Introduction: A Molecule of Interest

This compound is an aromatic amine and an ester, a chemical structure that confers specific reactivity and stability characteristics. Its utility in various research and development applications, including as a building block in medicinal chemistry, necessitates a thorough understanding of its stability profile. The presence of both a secondary amine and an ethyl ester functional group on the benzene ring dictates its susceptibility to degradation under various environmental conditions.

Unraveling the Chemical Stability of this compound

The stability of this compound is intrinsically linked to its molecular architecture. The key functional groups—the secondary aromatic amine and the ethyl ester—are the primary sites for potential degradation.

The Aromatic Amine Moiety: A Target for Oxidation

Aromatic amines are generally susceptible to oxidation, a process that can be initiated by exposure to air (oxygen), light, and heat.[1] The lone pair of electrons on the nitrogen atom of the ethylamino group can be delocalized into the aromatic ring, influencing the molecule's reactivity.[1] This delocalization can make the amino group susceptible to oxidative degradation, which may lead to the formation of colored impurities and a loss of potency. The oxidation of N-alkylanilines, a class of compounds to which this compound belongs, can proceed through various pathways, potentially leading to complex degradation product profiles.[2][3]

The Ester Functional Group: Susceptibility to Hydrolysis

The ethyl ester group in this compound is prone to hydrolysis, a chemical reaction with water that cleaves the ester bond to form a carboxylic acid (3-(ethylamino)benzoic acid) and an alcohol (ethanol).[4][5][6][7][8] This reaction can be catalyzed by both acids and bases.[4][5][6]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4]

-

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that then collapses to yield the carboxylate salt and ethanol.[4][5][6]

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the reaction is faster at elevated temperatures and in strongly acidic or basic conditions.

Potential Degradation Pathways

Based on the chemical functionalities present in this compound, two primary degradation pathways can be anticipated: oxidation of the amino group and hydrolysis of the ester group.

Diagram: Potential Degradation Pathways of this compound

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sserc.org.uk [sserc.org.uk]

- 6. quora.com [quora.com]

- 7. The hydrolysis of ethyl benzoate, diethyl phthalate and benzocaine in cetrimide solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

An In-depth Technical Guide to the Synthesis of Substituted Benzoate Esters

Introduction: The Central Role of Substituted Benzoate Esters in Modern Chemistry

Substituted benzoate esters are a cornerstone of modern organic synthesis, finding indispensable applications across a multitude of scientific disciplines. From serving as critical intermediates in the production of pharmaceuticals and agrochemicals to their use as fragrances and in material science, the versatility of these compounds is vast.[1][2] In drug development, for instance, the benzoate motif is present in numerous active pharmaceutical ingredients (APIs), where the ester functionality can act as a prodrug to enhance bioavailability or modulate the pharmacokinetic profile of a therapeutic agent.[3][4] The specific substitution pattern on the aromatic ring allows for fine-tuning of electronic and steric properties, which in turn dictates the molecule's reactivity and biological activity.[3] This guide provides a comprehensive exploration of the principal synthetic methodologies for accessing substituted benzoate esters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

I. Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification, first reported in 1895, remains one of the most fundamental and widely practiced methods for the synthesis of esters.[5] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[6]

A. Mechanistic Insights

The reaction proceeds via a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[9] The resulting tetrahedral intermediate then undergoes a series of proton transfers to facilitate the elimination of a water molecule, a good leaving group, to form the ester.[7][8]

To drive the equilibrium towards the product side and achieve high yields, Le Chatelier's principle is often exploited by using a large excess of the alcohol, which can also serve as the solvent, or by removing the water formed during the reaction.[6][10]

Caption: Generalized workflow of Fischer-Speier Esterification.

B. Experimental Protocol: Synthesis of Methyl Benzoate

This protocol provides a general procedure for the synthesis of methyl benzoate from benzoic acid and methanol.[6]

Materials:

-

Benzoic acid (8.00 g, 0.0656 mol)

-

Methanol (25 mL, 0.617 mol)

-

Concentrated sulfuric acid (3.0 mL)

-

Deionized water

-

Diethyl ether

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a 100 mL round-bottomed flask, add benzoic acid and methanol.

-

Carefully add concentrated sulfuric acid to the flask while swirling.

-

Add a few boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-60 minutes.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

After cooling, pour the reaction mixture into a separatory funnel containing 75 mL of water.[6]

-

Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.

-

Shake the funnel, venting frequently, and separate the aqueous layer.

-

Wash the organic layer sequentially with 15 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (until CO₂ evolution ceases), and finally with 25 mL of brine.[7][12]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl benzoate.[7]

-

The crude ester can be purified by distillation.[12]

Troubleshooting:

-

Low Yield: If the yield is low, consider increasing the reflux time or using a Dean-Stark apparatus to remove water azeotropically, especially with higher boiling alcohols.[10][11] Steric hindrance from bulky ortho-substituents on the benzoic acid may also necessitate longer reaction times or higher temperatures.[11]

-

Recovery of Unreacted Acid: The unreacted benzoic acid can be recovered from the bicarbonate washings by acidification with concentrated HCl.[12][13]

II. Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a powerful method for the synthesis of esters from carboxylic acids and alcohols under mild, neutral conditions. It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[14]

A. Mechanistic Insights

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[15][16] The carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[14] DMAP, being a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (dicyclohexylurea, DCU, in the case of DCC) which is typically insoluble in common organic solvents and can be removed by filtration.[15]

Caption: Simplified mechanism of the Steglich Esterification.

B. Experimental Protocol: General Procedure

This protocol outlines a general procedure for the Steglich esterification.

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Alcohol (1.0-1.5 eq)

-

DCC or EDC (1.1 eq)

-

DMAP (0.1 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

-

Dissolve the substituted benzoic acid, alcohol, and DMAP in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the carbodiimide (DCC or EDC) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, if using DCC, the precipitated DCU can be removed by filtration.

-

The filtrate is then typically washed with dilute acid (e.g., 1M HCl) to remove any remaining DMAP and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

The crude ester is purified by column chromatography on silica gel.[17]

III. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[18][19] This makes it a particularly valuable tool in natural product synthesis and for the preparation of chiral molecules.[19]

A. Mechanistic Insights